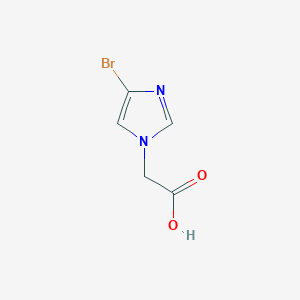

2-(4-bromo-1H-imidazol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromoimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c6-4-1-8(3-7-4)2-5(9)10/h1,3H,2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCMCDIGCAZZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211524-53-6 | |

| Record name | 2-(4-bromo-1H-imidazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For 2-(4-bromo-1H-imidazol-1-yl)acetic acid, these techniques would provide characteristic signals for the carboxylic acid and the substituted imidazole (B134444) ring.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp peak typically between 1700 and 1725 cm⁻¹. The C-N stretching vibrations within the imidazole ring are expected in the 1380-1160 cm⁻¹ region. Furthermore, the C-H bending and stretching vibrations of the imidazole ring would be observed around 787 cm⁻¹ and 613 cm⁻¹, respectively. The C-Br stretching vibration is anticipated to appear in the lower frequency region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Complementing the FT-IR data, Raman spectroscopy would also reveal key structural features. The C=O stretching of the carboxylic acid is expected around 1665 cm⁻¹. The C-H bending and stretching vibrations would be observed at approximately 1400 cm⁻¹ and 2960 cm⁻¹, respectively. The OCO bending vibration is anticipated around 680 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | |

| Carboxylic Acid | C=O Stretch | 1700-1725 (strong, sharp) | ~1665 |

| Imidazole Ring | C-N Stretch | 1380-1160 | |

| Imidazole Ring | C-H Bending | ~787 | |

| Imidazole Ring | C-H Stretching | ~613 | ~2960 |

| Carboxylic Acid | C-O Stretch | ~1200 | |

| Carboxylic Acid | OCO Bending | ~680 |

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide distinct signals for each type of proton. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically above 10 ppm, and its signal would disappear upon D₂O exchange. The two protons on the imidazole ring would appear as singlets, with their chemical shifts influenced by the bromine and the acetic acid substituents. The methylene (B1212753) protons (-CH₂-) of the acetic acid group would also present as a singlet, typically in the range of 4.5-5.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of 170-180 ppm. The carbons of the imidazole ring would resonate in the aromatic region (typically 110-140 ppm), with the carbon atom bearing the bromine atom (C4) appearing at a lower field compared to the other imidazole carbons. The methylene carbon of the acetic acid group would appear in the aliphatic region, likely between 40 and 50 ppm.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment would show correlations between coupled protons. In this molecule, since all proton signals are expected to be singlets, no cross-peaks would be observed in a COSY spectrum.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methylene protons to the methylene carbon and the imidazole protons to their respective carbon atoms. epfl.ch

HMBC: This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the methylene protons and the carbonyl carbon, as well as the C2 and C5 carbons of the imidazole ring. The imidazole protons would also show correlations to neighboring carbons within the ring. epfl.ch

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | >10 (broad s) | 170-180 |

| Imidazole H2 | ~7.5-8.0 (s) | ~135-140 |

| Imidazole H5 | ~7.0-7.5 (s) | ~115-120 |

| -CH₂- | ~4.5-5.5 (s) | 40-50 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₅H₅BrN₂O₂), the expected monoisotopic mass is approximately 203.95345 Da. nih.gov HRMS can confirm this with a high degree of accuracy (typically within 5 ppm). nih.gov

Fragmentation Analysis: In addition to the molecular ion peak, mass spectrometry provides information about the fragmentation pattern of the molecule, which can further confirm its structure. Common fragmentation pathways for this compound would likely involve:

Loss of the carboxylic acid group (-COOH), resulting in a fragment with a mass of M-45.

Loss of a bromine atom, resulting in a fragment of M-79/81.

Cleavage of the bond between the imidazole ring and the acetic acid side chain.

Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 204.96073 |

| [M+Na]⁺ | 226.94267 |

| [M-H]⁻ | 202.94617 |

| [M+NH₄]⁺ | 221.98727 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

It is expected that the imidazole ring would be essentially planar. The acetic acid side chain would likely be twisted relative to the plane of the imidazole ring. In the crystal lattice, extensive intermolecular hydrogen bonding would be anticipated, primarily involving the carboxylic acid group (both the hydroxyl proton as a donor and the carbonyl oxygen as an acceptor) and the nitrogen atoms of the imidazole ring. These interactions would lead to the formation of complex three-dimensional networks. epfl.ch

Chromatographic Purity Assessment (TLC, GC, LC)

Chromatographic techniques are essential for assessing the purity of a compound by separating it from any impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing purity. For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel would be used. A mixture of a polar and a non-polar solvent would serve as the mobile phase. Due to the acidic nature of the compound, tailing of the spot on the TLC plate might be observed. This can often be mitigated by adding a small amount of acetic or formic acid to the mobile phase. researchgate.net Visualization can be achieved under UV light (254 nm) or by using a suitable staining reagent.

Gas Chromatography (GC): Due to the low volatility and potential for thermal decomposition of the carboxylic acid group, direct GC analysis of this compound is challenging. Derivatization of the carboxylic acid to a more volatile ester, for example, a methyl or ethyl ester, would likely be necessary for successful GC analysis. rsc.orgscience.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is the most common and reliable method for determining the purity of non-volatile compounds like this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. wur.nl Detection is commonly performed using a UV detector at a wavelength where the imidazole ring absorbs, typically around 210-230 nm. The purity is determined by the area percentage of the main peak in the chromatogram.

Computational and Theoretical Investigations of 2 4 Bromo 1h Imidazol 1 Yl Acetic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic structure of 2-(4-bromo-1H-imidazol-1-yl)acetic acid, providing a detailed picture of its geometry and energetic landscape. tandfonline.com

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure of the molecule. For this compound, calculations using DFT, often with the B3LYP functional, are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.net The electronic structure of the imidazole (B134444) ring is characterized by a π-electron system, which is influenced by the electron-withdrawing bromine atom and the N-acetic acid substituent. researchgate.net

The optimized geometry would reveal a nearly planar imidazole ring, a characteristic of aromatic systems. The bromine substitution is expected to slightly elongate the adjacent C-C and C-N bonds within the ring. acs.org Analysis of the electronic properties, such as the distribution of electron density and Mulliken atomic charges, indicates that the nitrogen atoms and the oxygen atoms of the carboxylic acid are regions of high electron density, making them potential sites for electrophilic attack or coordination.

Table 1: Predicted Geometrical Parameters for this compound Note: The following data is representative of typical values derived from DFT calculations for structurally similar imidazole derivatives and serves as an illustrative example.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C4-Br | ~ 1.88 | |

| N1-C2 | ~ 1.38 | |

| N1-C5 | ~ 1.39 | |

| C4-C5 | ~ 1.37 | |

| N1-CH₂ | ~ 1.47 | |

| C=O | ~ 1.21 | |

| C-O(H) | ~ 1.35 | |

| Bond Angles (°) | ||

| C5-N1-C2 | ~ 108 | |

| N1-C5-C4 | ~ 107 | |

| C5-C4-Br | ~ 127 | |

| N1-CH₂-C(O) | ~ 111 | |

| O=C-OH | ~ 124 |

Tautomerism is a key consideration for imidazole-containing compounds. researchgate.net this compound can theoretically exist in two tautomeric forms: the 4-bromo and the 5-bromo tautomer, depending on which of the imidazole nitrogen atoms is protonated if the acetic acid group were absent. However, since the acetic acid is attached to N1, the primary tautomerism to consider involves the proton on the other nitrogen, which is less common. The stability of different tautomers can be evaluated by comparing their computed energies. nih.govnih.gov

Conformational analysis is crucial due to the flexibility of the acetic acid side chain. Rotation around the N1-CH₂ and CH₂-COOH single bonds gives rise to various conformers. Computational studies can map the potential energy surface to identify the most stable conformers, which are typically stabilized by factors such as intramolecular hydrogen bonding between the carboxylic acid proton and the N3 atom of the imidazole ring. The energy barriers between these conformers determine the molecule's flexibility at different temperatures. orientjchem.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. acadpubl.eu

For this compound, the HOMO is expected to be distributed over the electron-rich imidazole ring, while the LUMO is likely localized on the ring as well, influenced by the bromine atom. malayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. acs.org These calculations can predict whether the molecule is more likely to react with electrophiles or nucleophiles and at which atomic sites. researchgate.net

Table 2: Representative FMO Properties for Substituted Imidazoles Note: These values are illustrative, based on published data for similar imidazole compounds, to demonstrate the output of quantum chemical calculations.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -5.3 to -6.5 | Electron-donating capability |

| LUMO Energy | ~ -1.2 to -2.0 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 | Chemical reactivity and stability |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. acs.org MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation in a solvent like water would reveal how the molecule moves, rotates, and vibrates. aip.org

These simulations provide insights into the flexibility of the acetic acid side chain and the stability of different conformations in a solution environment. Furthermore, MD can elucidate the nature of intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the carboxylic acid group and surrounding water molecules, or interactions with other solutes. uobaghdad.edu.iq

Structure-Reactivity Relationship Studies of Imidazole-Acetic Acid Systems

Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's structural features to its chemical reactivity or biological activity. For imidazole-acetic acid systems, several key structural components determine their function. The imidazole ring can act as a hydrogen bond donor or acceptor and participate in π-π stacking interactions. researchgate.netjopir.in The carboxylic acid group is a crucial hydrogen-bonding moiety and can act as a metal-coordinating group, which is important in many biological contexts, such as inhibiting metallo-enzymes. nih.gov

The bromine substituent at the 4-position of the imidazole ring significantly influences the molecule's properties. As an electron-withdrawing group, it modifies the electron density of the imidazole ring, affecting its pKa and hydrogen-bonding capabilities. mdpi.com The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can be important for molecular recognition. SAR studies on related compounds have shown that modifications to substituents on the imidazole ring are critical for tuning the molecule's inhibitory potency and selectivity against biological targets. nih.gov

In Silico Modeling for Chemical Interactions and Binding Affinity Prediction

In silico modeling, particularly molecular docking, is a computational technique used to predict how a molecule (ligand) binds to the active site of a receptor, typically a protein. doi.org For this compound, docking studies can be performed to predict its binding mode and affinity to various enzymes or receptors. researchgate.net

The process involves placing the 3D structure of the molecule into the binding site of a target and calculating the most likely binding poses and their corresponding binding energies. amazonaws.com The interactions driving the binding can then be analyzed. For this compound, key interactions would likely involve:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O). The N3 nitrogen of the imidazole ring is also a potent hydrogen bond acceptor.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor's binding site.

Hydrophobic Interactions: The imidazole ring can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.

These in silico models are invaluable in rational drug design, helping to prioritize compounds for synthesis and experimental testing based on their predicted ability to interact with a specific biological target. ekb.eg

Chemical Transformations and Derivatization Strategies of 2 4 Bromo 1h Imidazol 1 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of organic synthesis, offering a gateway to a multitude of other functionalities. In the context of 2-(4-bromo-1H-imidazol-1-yl)acetic acid, this moiety can be readily transformed through esterification, amidation, reduction, and other functional group interconversions.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation that not only serves as a protective group but also enhances the solubility of the molecule in organic solvents, facilitating further reactions. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common method. libretexts.org This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the formation of the ester. libretexts.org For instance, the reaction of this compound with various alcohols can yield a library of corresponding esters. Ionic liquids have also been employed as catalysts for the esterification of acetic acid with different alcohols, showcasing the potential for greener reaction conditions. eresearchco.comresearchgate.net

Amidation: The formation of an amide bond is one of the most significant reactions in organic chemistry, given the prevalence of amides in pharmaceuticals and biologically active compounds. rsc.orgnih.gov Direct condensation of this compound with a primary or secondary amine can be achieved, often at elevated temperatures to drive off the water formed. researchgate.net However, to achieve milder reaction conditions and higher yields, coupling reagents are frequently employed. beilstein-journals.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.net The use of imidazole (B134444) as a catalyst for the direct synthesis of amides from carboxylic acids using urea (B33335) as a nitrogen source has also been reported, offering a cost-effective and readily available catalytic system. rsc.orgnih.gov

Table 1: Representative Conditions for Esterification and Amidation of Carboxylic Acids

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalytic), Reflux | Methyl/Ethyl Ester |

| Alcohol, Ionic Liquid Catalyst, 100 °C | Ester | |

| Amidation | Primary/Secondary Amine, Heat (>100 °C) | N-Substituted Amide |

| Primary/Secondary Amine, DCC, Room Temperature | N-Substituted Amide | |

| Urea, Imidazole (catalytic), Octane, 120-130 °C | Primary/Secondary Amide |

The carboxylic acid moiety can be reduced to a primary alcohol, providing another avenue for derivatization. This transformation typically requires a strong reducing agent, as weaker agents like sodium borohydride (B1222165) are generally ineffective. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to their corresponding alcohols. chemistrysteps.comresearchgate.netharvard.edu The reaction proceeds via a complex aluminum-ate intermediate, followed by an acidic workup to yield the alcohol. Thus, this compound could be converted to 2-(4-bromo-1H-imidazol-1-yl)ethanol.

Another potential transformation for arylacetic acids is oxidative decarboxylation, which can lead to the formation of aldehydes or ketones. chemrevlett.com This process involves the removal of the carboxyl group and the introduction of a carbonyl group. While specific conditions for this compound have not been detailed, this strategy represents a potential route to novel derivatives.

Modifications at the Imidazole Nitrogen

The imidazole ring contains a nucleophilic nitrogen atom that can be targeted for alkylation and acylation, allowing for the introduction of a wide array of substituents. These modifications are often performed on the ester derivative of this compound to avoid competitive reactions at the carboxylic acid.

N-Alkylation: The introduction of an alkyl group at the N-3 position of the imidazole ring can significantly alter the compound's physical and biological properties. This reaction is typically achieved by treating the imidazole derivative with an alkyl halide in the presence of a base. beilstein-journals.orgnih.govnih.gov The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in asymmetrically substituted imidazoles. beilstein-journals.org For instance, the N-alkylation of an ethyl 2-(4-bromo-1H-imidazol-1-yl)acetate with various alkyl bromides in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) would be a plausible route to a variety of N-substituted derivatives. nih.govresearchgate.net

N-Acylation: The introduction of an acyl group at the imidazole nitrogen can be accomplished using acylating agents such as acid anhydrides or acyl chlorides. researchgate.netrsc.org These reactions are often catalyzed by a base. The resulting N-acylimidazoles can serve as activated acylating agents themselves or as stable derivatives.

Table 2: General Conditions for N-Alkylation and N-Acylation of Imidazoles

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br), Base (e.g., NaH), Solvent (e.g., THF) | N-Alkyl Imidazole Derivative |

| Alkyl Halide, K₂CO₃, DMF | N-Alkyl Imidazole Derivative | |

| N-Acylation | Acid Anhydride, Base (e.g., Pyridine) | N-Acyl Imidazole Derivative |

| Acyl Chloride, Base (e.g., Triethylamine) | N-Acyl Imidazole Derivative |

The reaction of the imidazole nitrogen with an alkyl halide can also lead to the formation of a quaternary imidazolium (B1220033) salt. researchgate.netresearchgate.netmdpi.com This process, known as quaternization, is the fundamental step in the synthesis of a wide range of ionic liquids. researchgate.netresearchgate.netmdpi.comrsc.orgnih.gov Ionic liquids are salts with low melting points that are finding increasing applications as green solvents and catalysts. researchgate.netresearchgate.net The synthesis of imidazolium-based ionic liquids typically involves the reaction of an N-substituted imidazole with an alkyl halide. researchgate.netresearchgate.net For example, an ester of this compound could be first N-alkylated and then quaternized with a second alkyl halide to form a dicationic ionic liquid. The anion can then be exchanged through metathesis reactions. rsc.org

Transformations at the Bromo-Substituent

The bromine atom at the C-4 position of the imidazole ring is a versatile handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions are highly effective for the derivatization of aryl and heteroaryl halides. libretexts.orgsemanticscholar.orgorganic-chemistry.orgorganic-chemistry.orgnih.govmasterorganicchemistry.comyoutube.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted imidazole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. researchgate.netsemanticscholar.orgyoutube.comnih.govnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Heck Reaction: The Heck reaction couples the bromo-imidazole with an alkene to form a new substituted alkene. libretexts.orgorganic-chemistry.orgnih.govmasterorganicchemistry.comchemrxiv.org This reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromo-imidazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgresearchgate.netnih.govscirp.org

Stille Coupling: The Stille reaction couples the bromo-imidazole with an organostannane reagent, also in the presence of a palladium catalyst.

These reactions would typically be performed on an ester derivative of this compound to protect the carboxylic acid functionality.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Substituent

| Reaction | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/Alkyl-imidazole |

| Heck | Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | 4-Alkenyl-imidazole |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | 4-Alkynyl-imidazole |

| Stille | Organostannane | Pd Catalyst | 4-Aryl/Vinyl-imidazole |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the electron-rich imidazole ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of diverse derivatives. While the acetic acid moiety may require protection (e.g., as an ester) depending on the reaction conditions, the core reactivity of the bromo-imidazole scaffold is the primary focus of these transformations.

Suzuki Reaction

The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, a Suzuki reaction would involve coupling with various aryl or heteroaryl boronic acids to produce 4-aryl- or 4-heteroaryl-substituted imidazole derivatives. This strategy is widely used for constructing biaryl and hetero-biaryl frameworks, which are common motifs in biologically active molecules. wikipedia.orgnih.gov

Typical conditions for Suzuki couplings on bromo-heterocyclic systems involve a palladium source such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃, Cs₂CO₃, or K₃PO₄, and a solvent system like dioxane, toluene, or DMF/water. wikipedia.orgorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Reagents/Conditions | Expected Product |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine (B1218219) ligand | 2-(4-Aryl-1H-imidazol-1-yl)acetic acid |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂), Heteroarylboronic acid | |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | |

| Solvent | Dioxane, Toluene, DMF, THF/H₂O |

Heck Reaction

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.org This reaction would enable the introduction of vinyl groups at the 4-position of the imidazole ring of this compound. The reaction is known for its high stereoselectivity, typically affording the trans isomer of the product. organic-chemistry.org

Commonly employed conditions include a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst, a phosphine ligand (e.g., PPh₃), an organic base such as triethylamine (B128534) (Et₃N), and a polar aprotic solvent like DMF or DMA. rsc.orgrsc.org Additives like tetrabutylammonium (B224687) bromide (TBAB) can be used to stabilize the catalyst and improve yields, particularly with less reactive aryl bromides. beilstein-journals.org

Table 2: Representative Conditions for Heck Coupling

| Parameter | Typical Reagents/Conditions | Expected Product |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 2-(4-Vinyl-1H-imidazol-1-yl)acetic acid |

| Alkene Partner | Styrene, Acrylates, Ethylene | |

| Base | Et₃N, K₂CO₃, Cs₂CO₃ | |

| Solvent | DMF, DMA, Acetonitrile (B52724) |

Sonogashira Reaction

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for synthesizing arylalkynes. Applying this to this compound would yield 4-alkynyl-substituted imidazole derivatives. These products are valuable intermediates for creating more complex structures, including conjugated polymers and heterocyclic systems through subsequent cyclization reactions. libretexts.org

The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt such as CuI, and an amine base (e.g., Et₃N or diisopropylamine) which often also serves as the solvent. wikipedia.orgorganic-chemistry.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes. nih.gov

Table 3: Representative Conditions for Sonogashira Coupling

| Parameter | Typical Reagents/Conditions | Expected Product |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 2-(4-Alkynyl-1H-imidazol-1-yl)acetic acid |

| Co-catalyst | Copper(I) iodide (CuI) | |

| Base/Solvent | Et₃N, Piperidine, Diisopropylamine | |

| Alkyne Partner | Terminal Alkyne (e.g., Phenylacetylene) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic or heteroaromatic ring. youtube.com However, this reaction generally requires the ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. nih.gov

The imidazole ring is an electron-rich heterocyclic system. In the case of this compound, the ring is not substituted with strong electron-withdrawing groups. Consequently, the bromine atom at the 4-position is not activated towards classical SₙAr reactions. Direct displacement of the bromide by nucleophiles under typical SₙAr conditions is generally inefficient and not a preferred synthetic strategy for this class of compounds. Metal-catalyzed cross-coupling reactions, as discussed previously, provide a much more general and effective route for the functionalization of the C4-position.

Synthesis of Polyfunctionalized Imidazole Derivatives and Heterocyclic Hybrids

The true synthetic power of this compound is realized when it is used as a scaffold to build more complex molecules, such as polyfunctionalized imidazole derivatives and heterocyclic hybrids. researchgate.netnih.gov These molecular constructs often exhibit enhanced biological activity by incorporating multiple pharmacophores that can interact with different biological targets. mdpi.com

The primary strategy for synthesizing these complex molecules involves utilizing the metal-catalyzed cross-coupling reactions described in section 5.3.1 to modify the imidazole core, followed by or combined with derivatization of the acetic acid side chain.

For example, a Suzuki coupling with a boronic acid-substituted heterocycle (like a pyridine, pyrimidine, or thiazole) can generate a heterocyclic hybrid where two different aromatic systems are directly linked. researchgate.net Similarly, a Sonogashira coupling can be employed to link the imidazole core to another heterocycle via a rigid alkynyl bridge, a common strategy in the design of novel therapeutics and functional materials. nih.gov

Furthermore, the carboxylic acid group of the side chain provides an additional site for modification. After functionalizing the imidazole ring, the acid can be converted into an amide, ester, or other functional groups via standard coupling chemistry. This dual reactivity allows for the creation of a diverse library of polyfunctionalized molecules from a single starting block. For instance, coupling the product of a Suzuki reaction with various amines would generate a series of amide derivatives, each with a unique substitution pattern on both the imidazole core and the side chain.

Table 4: Illustrative Strategies for Synthesizing Imidazole Derivatives and Hybrids

| Reaction on Imidazole Core | Coupling Partner Example | Intermediate Structure Type | Subsequent Reaction on Side Chain | Final Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Pyridine-3-boronic acid | Imidazole-Pyridine Hybrid | Amide coupling with Benzylamine | Polyfunctionalized Imidazole-Pyridine Hybrid Amide |

| Heck Reaction | Methyl acrylate | Imidazole-Acrylate Derivative | Ester hydrolysis | Polyfunctionalized Imidazole-Acrylic Acid |

| Sonogashira Coupling | Ethynylthiophene | Imidazole-Thiophene Hybrid | Esterification with Methanol | Polyfunctionalized Imidazole-Thiophene Hybrid Ester |

This strategic combination of C-C bond formation at the imidazole core and functional group interconversion at the acetic acid side chain makes this compound a valuable building block for the synthesis of novel and complex chemical entities. mdpi.commdpi.com

Applications in Advanced Organic and Material Synthesis

Role as a Versatile Synthetic Building Block

2-(4-bromo-1H-imidazol-1-yl)acetic acid is recognized as a highly adaptable building block in synthetic chemistry. rhhz.net Its bifunctional nature, possessing both a reactive halogen on the aromatic ring and a carboxylic acid group, allows for sequential and orthogonal chemical modifications. The bromine atom can be readily substituted or engaged in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl groups at the C4 position of the imidazole (B134444) ring.

Simultaneously, the acetic acid functional group is a versatile handle for a variety of transformations. It can be converted into esters, amides, or acid halides, or it can be reduced to the corresponding alcohol. This dual reactivity makes it an invaluable intermediate for the synthesis of more elaborate molecules, where different parts of the structure can be built out from either the imidazole ring or the acetic acid side chain. For instance, it serves as a key intermediate in the synthesis of complex substituted acetamides. rhhz.net

Table 1: Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| 4-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-1H-imidazol-1-yl acetic acid |

| 4-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-1H-imidazol-1-yl acetic acid |

| 4-Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino-1H-imidazol-1-yl acetic acid |

| Acetic Acid | Amide Coupling | Amine, Coupling agent (e.g., HATU, EDC) | N-Substituted 2-(4-bromo-1H-imidazol-1-yl)acetamide |

| Acetic Acid | Esterification | Alcohol, Acid catalyst | Alkyl 2-(4-bromo-1H-imidazol-1-yl)acetate |

Precursor in the Synthesis of Complex Organic Scaffolds and Advanced Intermediates

Building upon its role as a versatile synthon, this compound is a direct precursor to complex organic scaffolds and advanced intermediates, particularly in the field of medicinal chemistry. The imidazole core is a common feature in many biologically active compounds. The ability to functionalize both the C4 position (via the bromine) and the N1-substituent (via the acetic acid) allows for the systematic construction of compound libraries for drug discovery.

It has been documented as an intermediate in the synthesis of complex molecules such as 2-(4-bromophenylimino)-N-(2-chlorophenyl)acetamide and 2-[4-(2,6-Dichlorobenzoyloxy)phenylimino]-N-(2,4-dimethoxyphenyl)acetamide. rhhz.net Furthermore, the closely related, non-brominated parent compound, imidazol-1-yl-acetic acid, is a key intermediate for Zoledronic acid, a potent third-generation bisphosphonate used to treat bone diseases. nih.gov This precedent underscores the utility of the this compound scaffold as a foundation for developing sophisticated, high-value molecules.

Development of Catalytic Ligands and Organocatalysts

The structural features of this compound make it an attractive candidate for the development of both organocatalysts and ligands for metal-based catalysis. The imidazole ring is a well-known N-heterocyclic carbene (NHC) precursor and a strong coordinating ligand for a wide range of transition metals. The nitrogen atoms in the ring can coordinate to metal centers, while the carboxylic acid group can act as an additional binding site, potentially forming stable bidentate or bridging ligands.

While direct catalytic applications of the bromo-substituted title compound are not extensively documented, its parent compound, imidazol-1-yl-acetic acid, has been successfully employed as a novel, green, and recyclable bifunctional organocatalyst. rhhz.net It effectively catalyzes multicomponent reactions such as the synthesis of 1,8-dioxooctahydroxanthenes and 3,4-dihydropyrimidin-2(1H)-ones/thiones (Biginelli reaction). rhhz.netcapes.gov.br The catalytic activity stems from the molecule's ability to act as both a Brønsted acid (from the carboxylic proton) and a Brønsted base (from the imidazole nitrogen), activating both electrophilic and nucleophilic partners in a reaction. rhhz.net The presence of a bromine atom on the this compound variant could modulate the electronic properties and acidity/basicity of the catalyst, potentially fine-tuning its activity and selectivity.

Table 2: Organocatalytic Applications of the Parent Compound (Imidazol-1-yl-acetic acid)

| Reaction | Substrates | Product | Conditions | Key Advantage | Ref |

|---|---|---|---|---|---|

| Xanthene Synthesis | Aldehyde, Dimedone | 1,8-Dioxooctahydroxanthene | Solvent-free, 60-120°C | High yields, catalyst is recyclable up to 8 times | rhhz.net |

Application as Chemical Probes and Analytical Standards

In the realm of analytical chemistry, this compound serves as a high-quality reference standard for ensuring the accuracy of analytical results. rhhz.net Its well-defined structure and properties make it suitable for use in the calibration of instruments and the validation of analytical methods.

Moreover, the imidazole scaffold is a foundational element in the design of chemical probes for optical analysis, including fluorescent and colorimetric sensors. nih.govbohrium.com Imidazole derivatives are widely used to detect metal cations, anions, and small organic molecules. bohrium.com The nitrogen atoms of the imidazole ring can coordinate with metal ions, leading to changes in photophysical properties like fluorescence quenching or enhancement. This compound is an ideal starting point for creating such probes. The acetic acid group provides a convenient point of attachment for fluorophores (such as coumarin (B35378) or naphthalene) or other reporter groups, while the bromo-imidazole core can be further functionalized to tune the probe's selectivity and sensitivity for a specific analyte.

Future Research Perspectives and Methodological Challenges in the Study of 2 4 Bromo 1h Imidazol 1 Yl Acetic Acid

The continued investigation into "2-(4-bromo-1H-imidazol-1-yl)acetic acid" and related haloimidazole acetic acids presents a frontier rich with opportunities and challenges. Future research is poised to refine its synthesis, deepen the understanding of its physicochemical properties, and broaden its applications. This necessitates the development of more sophisticated synthetic, analytical, and theoretical methodologies to overcome existing hurdles and unlock the full potential of this class of compounds.

Q & A

Q. What are the common synthetic routes for 2-(4-bromo-1H-imidazol-1-yl)acetic acid, and how do reaction conditions influence yield?

A widely used method involves alkylation of imidazole derivatives with halogenated acetic acid esters. For example, reacting 4-bromoimidazole with ethyl 2-chloroacetate in the presence of a base (e.g., potassium carbonate) in acetone at room temperature yields the ester intermediate, which is hydrolyzed to the carboxylic acid . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution efficiency.

- Base selection : Mild bases like K₂CO₃ minimize side reactions (e.g., N-alkylation at other positions).

- Temperature : Prolonged stirring at room temperature improves regioselectivity for the 4-bromo position.

Q. What purification techniques are effective for isolating this compound?

Recrystallization from ethanol or aqueous ethanol is standard due to the compound’s moderate solubility in polar solvents . For higher purity, column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:3 to 1:1) can resolve impurities from alkylation byproducts. Confirmation of purity requires HPLC (C18 column, 0.1% TFA in water/acetonitrile) or melting point analysis (literature mp: ~313–315°C) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : H NMR (DMSO-d₆) shows characteristic imidazole proton signals at δ 7.5–8.0 ppm and the acetic acid CH₂ group at δ 4.8–5.2 ppm. C NMR confirms the carboxylic acid carbonyl (~170 ppm) and brominated imidazole carbons .

- IR : Stretching vibrations at ~2500–3300 cm⁻¹ (O-H of COOH), ~1700 cm⁻¹ (C=O), and 650 cm⁻¹ (C-Br) .

- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks (e.g., dimeric COOH interactions) using SHELX software .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during bromination or alkylation?

- Bromination : Use N-bromosuccinimide (NBS) in acetic acid under controlled heating (80°C) to avoid over-bromination . Monitor reaction progress via TLC (silica, UV-active spots).

- Alkylation : Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems (water/dichloromethane), reducing hydrolysis of the chloroacetate ester .

Q. How should researchers address contradictions in spectral data or elemental analysis?

Discrepancies between calculated and observed elemental analysis (e.g., C/H/N percentages) may arise from residual solvents or incomplete hydrolysis. Mitigation strategies:

Q. What advanced strategies enable regioselective functionalization of the imidazole ring?

The 4-bromo substituent directs electrophilic substitution to the 2-position. For example:

Q. How is crystallographic data utilized to resolve structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles, confirming the Br atom’s position and hydrogen-bonding motifs (e.g., carboxylic acid dimers). For example, C-Br bond lengths typically range from 1.89–1.92 Å .

Q. What biological assays are suitable for evaluating its potential bioactivity?

Q. How can stability and degradation pathways be studied under physiological conditions?

Q. What computational approaches predict its reactivity or binding modes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.